4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has methoxy groups (-OCH3) and a carboxamide group (-CONH2). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of a pyrimidine ring, methoxy groups, and a carboxamide group could potentially influence the compound’s molecular structure. The electron-donating methoxy groups could potentially stabilize positive charge on the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in the synthesis and structural analysis of various derivatives. For example, N. Begum and D. E. Vasundhara (2009) described the preparation of two related pyrimidine derivatives, focusing on their crystal structure analysis (Begum & Vasundhara, 2009).
Antidiabetic Applications
J. Lalpara et al. (2021) synthesized a series of related compounds for in vitro antidiabetic screening. They utilized the α-amylase inhibition assay for this purpose, indicating potential applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anti-Inflammatory and Analgesic Applications
A. Abu‐Hashem et al. (2020) discussed the synthesis of novel compounds related to this pyrimidine derivative, highlighting their use as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Thermodynamic Properties
Research by O. Klachko et al. (2020) focused on the combustion energies and enthalpies of formation of related compounds, suggesting their relevance in physical chemistry and material science (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Antifungal Activity
F. Hanafy (2011) synthesized pyrido[2,3-d]pyrimidine derivatives related to this compound, evaluating their significant antifungal activities, particularly against Candida Albicans (Hanafy, 2011).
Electrochromic Properties
Cha-Wen Chang and Guey‐Sheng Liou (2008) explored the electrochromic properties of aromatic polyamides related to this pyrimidine, which could be significant in material sciences (Chang & Liou, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-18(20(25)23-14-6-8-15(27-2)9-7-14)19(24-21(26)22-12)13-5-10-16(28-3)17(11-13)29-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACUDXXFBCJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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